molecular formula C7H10N2O3 B7784975 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B7784975
M. Wt: 170.17 g/mol
InChI Key: PNNJLBNMUVOWHB-UHFFFAOYSA-N
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Description

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : Kumarasinghe et al. (2009) demonstrated the synthesis of pyrazole derivatives and analyzed their structures using X-ray analysis. These compounds form extensive hydrogen bonding, crucial for their potential applications in chemical and pharmaceutical fields (Kumarasinghe, Hruby, & Nichol, 2009).

  • Production from Levulinic Acid : Flores et al. (2014) reported the efficient synthesis of isoxazole and pyrazole derivatives, including 3-(1H-pyrazol-3-yl)propanoates, from renewable levulinic acid. This highlights the potential of using sustainable sources for synthesizing such compounds (Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014).

  • Antimicrobial Properties : Mishriky et al. (2001) studied the antimicrobial properties of various pyran compounds, including 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids. This research contributes to understanding the potential medical applications of these compounds in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).

  • Biological Effects : Dorn and Ozegowski (1998) explored the synthesis of 3-hydroxy-1H-pyrazoles and their derivatives, demonstrating their biological effects such as protection against shock, thromboembolism, and improvement of blood flow. This indicates the therapeutic potential of these compounds (Dorn & Ozegowski, 1998).

  • Poly Vinyl Alcohol Modification : Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcasing potential medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

  • Synthetic Pathways : Various studies have focused on developing synthetic pathways for creating pyrazole derivatives, highlighting the chemical versatility and potential applications in different fields (Yong, 2010), (Reddy & Rao, 2006).

  • Antioxidant and Antibacterial Activity : Govindaraju et al. (2012) evaluated new tetra substituted pyrazolines for their antimicrobial and antioxidant activities, demonstrating the importance of structural variations in determining biological activity (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

  • Inhibition of Cyclooxygenase Activity : A study by Ergün et al. (2010) synthesized derivatives of pyrazol-3-yl propanoic acid and evaluated them for inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in anti-inflammatory therapies (Ergün, Nuñe, Labeaga, Ledo, Darlington, Bain, Çakir, & Banoglu, 2010).

properties

IUPAC Name

3-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h2-3H2,1H3,(H,10,11)(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNJLBNMUVOWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid
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3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid
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Citations

For This Compound
3
Citations
V Pawar, LA Shastri, P Gudimani, S Joshi… - Journal of Molecular …, 2022 - Elsevier
The present article involves the design, synthesis, characterization, docking studies and anti-inflammatory activity of two new series of lonazolac analogue: 2a-p. Among the synthesized …
Number of citations: 5 www.sciencedirect.com
BM Chougala, S Samundeeswari, M Holiyachi… - European journal of …, 2017 - Elsevier
A green, eco-friendly and efficient protocol has been developed and synthesized a series of coumarin based pyrano[2,3-c]pyrazole derivatives (3) by multi-component reaction (MCR). …
Number of citations: 141 www.sciencedirect.com
MKF El-Sayed, MM El-Shahawi, YM Ali… - Bioorganic …, 2023 - Elsevier
A number of novel annulated pyrazolopyranopyrimidines were prepared via reaction of iminoether of the corresponding 6-amino-5-cyano-pyrano[2,3-c]pyrazole derivative 1 with …
Number of citations: 1 www.sciencedirect.com

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